Delafloxacin-d5

LC-MS/MS MRM transitions isotopic differentiation

Delafloxacin-d5 is a premium-grade, stable isotope-labeled (deuterated) internal standard engineered to solve the critical matrix-effect compensation challenges inherent in delafloxacin bioanalysis. Its near-identical physicochemical properties ensure precise co-elution with the native analyte, normalizing ion suppression and enabling the exceptional intra- and inter-batch precision (≤6.2% RSD) essential for regulatory submission to the FDA, EMA, and NMPA. For R&D use only.

Molecular Formula C18H12ClF3N4O4
Molecular Weight 445.8 g/mol
Cat. No. B12414539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDelafloxacin-d5
Molecular FormulaC18H12ClF3N4O4
Molecular Weight445.8 g/mol
Structural Identifiers
SMILESC1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O
InChIInChI=1S/C18H12ClF3N4O4/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30)/i3D2,4D2,6D
InChIKeyDYDCPNMLZGFQTM-JMFBVLFLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Delafloxacin-d5: Deuterated Internal Standard for Quantitative Delafloxacin LC-MS/MS Analysis


Delafloxacin-d5 is a stable isotope-labeled (deuterated) analog of the fluoroquinolone antibiotic delafloxacin, distinguished by the substitution of five hydrogen atoms with deuterium (²H) on the 3-hydroxyazetidinyl moiety, yielding a molecular mass shift of +5 Da (molecular weight 445.79 g/mol vs. 440.8 g/mol for unlabeled delafloxacin) [1]. As a fully characterized reference standard produced under rigorous quality systems with isotopic enrichment >98.0 atom% D and HPLC purity >99.0%, it is specifically engineered to serve as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows for the accurate quantification of delafloxacin in complex biological matrices .

Why Unlabeled Delafloxacin or Alternative Internal Standards Cannot Substitute for Delafloxacin-d5 in Regulated Bioanalysis


In quantitative LC-MS/MS bioanalysis, the internal standard must compensate for variability introduced during sample extraction, chromatographic separation, and ionization. Unlabeled delafloxacin, when used as an external standard or in methods lacking a structurally matched IS, cannot correct for analyte-specific matrix effects that produce ion suppression or enhancement, leading to systematic quantification bias. Alternative internal standards such as rivaroxaban (used in a 2020 UPLC-MS/MS method, MRM transition m/z 436.89 > 144.87) are structurally dissimilar and exhibit distinct chromatographic retention behavior and ionization efficiency compared to delafloxacin, preventing true co-elution-based matrix effect compensation . By contrast, Delafloxacin-d5 is an ideal stable isotope-labeled internal standard—its near-identical physicochemical properties to the native analyte ensure it co-elutes with delafloxacin under identical chromatographic conditions and experiences the same matrix-induced ionization perturbations, thereby normalizing signal variability and enabling accurate, precise, and reproducible quantification essential for regulatory submission [1].

Quantitative Differentiation Evidence: Delafloxacin-d5 as SIL-IS Versus Unlabeled Delafloxacin and Alternative IS Compounds


Mass Spectrometric Differentiation: MRM Transition Specificity for Delafloxacin-d5 Versus Unlabeled Delafloxacin

Delafloxacin-d5 provides unambiguous mass spectrometric differentiation from the native analyte delafloxacin, enabling simultaneous detection and quantification in a single LC-MS/MS run without chromatographic separation. The MRM transition for unlabeled delafloxacin is m/z 441.10 > 379.10 (parent ion to product ion) in positive electrospray ionization (ESI+) mode, representing the loss of the carboxylic acid moiety and fragmentation of the quinolone core [1]. Delafloxacin-d5, with its +5 Da mass shift from five deuterium substitutions, yields a distinct parent ion at m/z ~446.1 and a correspondingly shifted product ion, allowing the mass spectrometer to selectively monitor the analyte (delafloxacin) and internal standard (delafloxacin-d5) in separate MRM channels without cross-interference [2].

LC-MS/MS MRM transitions isotopic differentiation internal standard specificity

Matrix Effect Normalization: Delafloxacin-d5 Corrected Quantification Versus Uncorrected Delafloxacin Signal

When delafloxacin-d5 is employed as a stable isotope-labeled internal standard (SIL-IS), the normalized matrix effect factor for delafloxacin in human plasma falls within the acceptable range of 88.8%–104.1% across normal, hemolytic, and lipid plasma matrices [1]. This normalization is achieved because delafloxacin-d5 co-elutes with delafloxacin and experiences identical ionization conditions, thereby compensating for matrix-induced suppression or enhancement. Without SIL-IS correction (i.e., using external calibration or a structurally dissimilar IS), the raw analyte signal would reflect unnormalized matrix effects, introducing systematic bias that can exceed regulatory acceptance criteria (typically ±15% for non-LLOQ concentrations).

matrix effect ion suppression SIL-IS normalization bioanalytical method validation

Chromatographic Co-Elution: Retention Time Matching Between Delafloxacin-d5 and Unlabeled Delafloxacin

Stable isotope-labeled internal standards such as delafloxacin-d5 exhibit chromatographic behavior virtually identical to their unlabeled counterparts, co-eluting with delafloxacin under standard reversed-phase LC conditions. In validated methods, delafloxacin elutes at approximately 1.2 minutes on a Waters C18 column (2.1 mm × 100 mm, 5 μm) using isocratic elution with 0.2% formic acid (pH 2.6) and acetonitrile (30:70 v/v) at a flow rate of 0.12 mL/min [1]. By comparison, a structurally dissimilar internal standard such as rivaroxaban (used in a 2020 method) exhibits a distinct retention time and MRM transition (m/z 436.89 > 144.87) that does not guarantee identical matrix effect exposure across the elution window .

co-elution retention time SIL-IS chromatographic behavior

Sensitivity and Linear Range: LLOQ Achieved with Delafloxacin-d5 Normalization

When delafloxacin-d5 is used as the internal standard, validated UPLC-MS/MS methods achieve a lower limit of quantification (LLOQ) of 0.0100 mg/L (10 ng/mL) for delafloxacin in human plasma with a linear calibration range extending from 0.0100–10.0 mg/L, and an LLOQ of 0.0500 mg/L in human urine with a linear range of 0.0500–50.0 mg/L [1]. The intra-batch and inter-batch precision (RSD) does not exceed 6.2%, and accuracy ranges from 92.6% to 104.4% across all QC levels, meeting regulatory acceptance criteria for bioanalytical method validation [1]. In methods lacking a SIL-IS, achieving equivalent precision and accuracy at low ng/mL concentrations in complex biological matrices is substantially more challenging due to uncompensated matrix effects and extraction variability.

LLOQ sensitivity linear range calibration curve

Primary Research and Industrial Applications Where Delafloxacin-d5 Provides Essential Analytical Value


Regulated Bioanalytical Method Validation for Pharmacokinetic Studies of Delafloxacin

Delafloxacin-d5 serves as the internal standard in validated UPLC-MS/MS methods for quantifying delafloxacin in human plasma (LLOQ 0.0100 mg/L) and urine (LLOQ 0.0500 mg/L), with intra- and inter-batch precision ≤6.2% RSD and accuracy ranging from 92.6%–104.4% [1]. The normalized matrix effect factor of 88.8%–104.1% across plasma matrices demonstrates effective compensation for ion suppression, enabling reliable pharmacokinetic parameter estimation (Cmax, AUC, t½) essential for regulatory submission to agencies such as the FDA, EMA, and NMPA [1].

Therapeutic Drug Monitoring (TDM) of Delafloxacin in Clinical Specimens

For clinical laboratories performing therapeutic drug monitoring of delafloxacin in patients receiving Baxdela (delafloxacin meglumine) therapy, delafloxacin-d5 enables accurate quantification across the clinically relevant concentration range. The validated method achieves a linear calibration range of 0.0100–10.0 mg/L in plasma and 0.0500–50.0 mg/L in urine, with demonstrated analyte stability for up to 25 h at 2–8°C in urine and tolerance to three freeze-thaw cycles [1]. This supports routine clinical TDM workflows where sample integrity and result reliability are paramount for dose adjustment decisions [1].

Pharmacokinetic Evaluation of Delafloxacin Novel Formulations in Preclinical Models

In preclinical development of delafloxacin formulations—including solid lipid nanoparticles, liposomal preparations, or extended-release dosage forms—delafloxacin-d5 enables precise quantification of systemic exposure and tissue distribution. The validated UPLC-MS/MS method using delafloxacin-d5 as IS has been successfully applied to analyze pharmacokinetic samples from rats administered stearic acid-chitosan solid lipid nanoparticle formulations of delafloxacin . The method's LLOQ of 10 ng/mL in plasma allows detection of low systemic concentrations characteristic of sustained-release formulations [1].

Stability-Indicating Forced Degradation Studies of Delafloxacin Drug Substance and Product

Delafloxacin-d5 can function as an internal standard in stability-indicating LC-MS/MS methods for identifying and quantifying delafloxacin degradation products under forced degradation conditions (hydrolytic, oxidative, thermal, and photolytic stress). A 2024 LC-MS/MS method for delafloxacin achieved homogeneous peak resolution with no co-eluting peaks, demonstrating the analytical selectivity required for impurity profiling [2]. The use of delafloxacin-d5 as IS ensures that quantification of the parent compound in stressed samples is not confounded by matrix changes induced by degradation product formation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Delafloxacin-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.